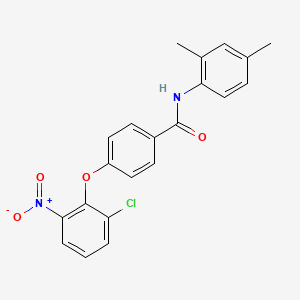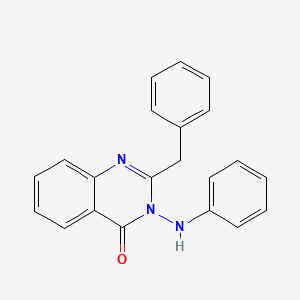
1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine, also known as TDP-43 inhibitor, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. TDP-43 is a protein that plays a crucial role in regulating RNA metabolism, and its dysfunction has been linked to various neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD).
Mecanismo De Acción
1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine inhibitor works by binding to the RNA recognition motif (RRM) domain of 1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine protein, which is responsible for its RNA binding activity. By binding to this domain, 1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine inhibitor prevents the aberrant aggregation of 1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine protein and restores its normal function in cells. This mechanism of action has been validated in various in vitro and in vivo studies.
Biochemical and Physiological Effects:
1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine inhibitor has been shown to have a range of biochemical and physiological effects in cells and animal models. In vitro studies have demonstrated that 1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine inhibitor can reduce the aggregation of 1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine protein, restore its normal function in cells, and improve cell viability. In vivo studies using animal models of ALS and FTD have shown that 1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine inhibitor can reduce disease progression, improve motor function, and prolong survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine inhibitor has several advantages for use in lab experiments. It is a highly specific inhibitor of 1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine protein, which makes it a valuable tool for studying the role of 1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine in neurodegenerative diseases. It has also been shown to have low toxicity and high solubility, which makes it suitable for in vitro and in vivo studies. However, there are also limitations to the use of 1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine inhibitor in lab experiments. Its high cost and limited availability may restrict its use in some research settings.
Direcciones Futuras
There are several future directions for research on 1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine inhibitor. One area of interest is the development of more potent and selective inhibitors of 1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine protein. Another area is the investigation of the long-term effects of 1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine inhibitor in animal models and its potential for use in clinical trials. Additionally, studies on the mechanism of action of 1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine inhibitor and its effects on other cellular pathways may provide further insights into the role of 1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine in neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine inhibitor involves a multi-step process that begins with the reaction of 2,4-dimethoxybenzylamine with 2,3,4-trimethoxybenzaldehyde to form the intermediate compound, 1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine. This intermediate is then subjected to a series of reactions, including reduction and deprotection steps, to yield the final product. The synthesis method has been optimized to achieve high yields and purity of the compound, which is essential for its use in scientific research.
Aplicaciones Científicas De Investigación
1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine inhibitor has been extensively studied for its potential therapeutic applications in neurodegenerative diseases. In vitro studies have shown that 1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine inhibitor can reduce the aggregation of 1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine protein and restore its normal function in cells. In vivo studies using animal models of ALS and FTD have also demonstrated the efficacy of 1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine inhibitor in reducing disease progression and improving motor function. These findings suggest that 1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine inhibitor has the potential to be a promising therapeutic agent for the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
1-[(2,4-dimethoxyphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O5/c1-26-19-8-6-17(21(14-19)28-3)15-24-10-12-25(13-11-24)16-18-7-9-20(27-2)23(30-5)22(18)29-4/h6-9,14H,10-13,15-16H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOXVBCLNRHQSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(2-tert-butyl-1H-imidazo[1,2-a]benzimidazol-1-yl)propyl]cyclohexanamine dihydrochloride](/img/structure/B5212503.png)
amine oxalate](/img/structure/B5212517.png)
![4-butoxy-N-(2-(4-chlorophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5212526.png)
![N-[4-(acetylamino)phenyl]-3,5,7-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B5212529.png)
![N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B5212539.png)

![5-{[benzyl(methyl)amino]methyl}-N-[(5-chloro-2-thienyl)methyl]-3-isoxazolecarboxamide](/img/structure/B5212558.png)
![2-(4-bromophenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B5212566.png)
![2-({5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B5212585.png)
![4-benzyl-1-(3-{1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-4-piperidinyl}propanoyl)piperidine](/img/structure/B5212601.png)
![N-{2-[4-allyl-5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-thiophenecarboxamide](/img/structure/B5212605.png)

![N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B5212616.png)